molecular formula C18H16O4 B3338595 Cinnamyl caffeate CAS No. 115610-32-7

Cinnamyl caffeate

Cat. No.: B3338595
CAS No.: 115610-32-7
M. Wt: 296.3 g/mol
InChI Key: GRZQNEYQRVPNRY-WUZDHUPESA-N
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Description

Cinnamyl caffeate is a naturally occurring ester formed from cinnamyl alcohol and caffeic acid. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It is found in certain types of propolis, a resinous substance collected by honeybees from tree buds and other botanical sources.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnamyl caffeate can be synthesized through esterification reactions. One common method involves the reaction of cinnamyl alcohol with caffeic acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions with an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as using engineered microorganisms to produce the compound. For example, recombinant Escherichia coli strains can be used to convert cinnamic acid into cinnamyl alcohol, which can then be esterified with caffeic acid to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Cinnamyl caffeate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to cinnamyl alcohol and caffeic acid.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the ester linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Regeneration of cinnamyl alcohol and caffeic acid.

    Substitution: Formation of substituted esters or amides.

Mechanism of Action

Cinnamyl caffeate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Cinnamyl caffeate is similar to other cinnamic acid derivatives, such as:

    Cinnamic acid: A precursor to many bioactive compounds with antimicrobial and anticancer properties.

    Caffeic acid: Known for its antioxidant and anti-inflammatory effects.

    Cinnamyl alcohol: Used in the fragrance industry and has antimicrobial properties.

Uniqueness

This compound stands out due to its combined properties of both cinnamyl alcohol and caffeic acid, making it a potent antioxidant and antiproliferative agent. Its ability to modulate intracellular calcium levels adds to its unique profile, particularly in cardiovascular protection .

Properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c19-16-10-8-15(13-17(16)20)9-11-18(21)22-12-4-7-14-5-2-1-3-6-14/h1-11,13,19-20H,12H2/b7-4+,11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZQNEYQRVPNRY-WUZDHUPESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC(=O)/C=C/C2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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